molecular formula C8H12ClN3OS2 B7774189 2-chloro-N-{5-[(2-methylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide

2-chloro-N-{5-[(2-methylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide

Cat. No.: B7774189
M. Wt: 265.8 g/mol
InChI Key: ZUTQJKVRCXNASH-UHFFFAOYSA-N
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Description

2-chloro-N-{5-[(2-methylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide is a compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

The synthesis of 2-chloro-N-{5-[(2-methylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide typically involves the reaction of 2-chloroacetamide with 5-[(2-methylpropyl)sulfanyl]-1,3,4-thiadiazole. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC). After completion, the product is purified by recrystallization or column chromatography .

Chemical Reactions Analysis

2-chloro-N-{5-[(2-methylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-chloro-N-{5-[(2-methylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound exhibits antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics and antifungal agents.

    Medicine: Due to its anticancer properties, it is being investigated for its potential use in cancer therapy.

    Industry: It is used in the development of new materials with specific properties, such as corrosion inhibitors and dyes.

Mechanism of Action

The mechanism of action of 2-chloro-N-{5-[(2-methylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as DNA gyrase and topoisomerase, which are essential for DNA replication and cell division. This inhibition leads to the disruption of cellular processes, ultimately resulting in cell death. Additionally, the compound may interact with cellular membranes, leading to increased permeability and cell lysis .

Comparison with Similar Compounds

2-chloro-N-{5-[(2-methylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide can be compared with other thiadiazole derivatives, such as:

    5-[(2-methylpropyl)sulfanyl]-1,3,4-thiadiazole: This compound lacks the chloroacetamide moiety, making it less reactive in certain chemical reactions.

    2-chloro-N-{5-[(2-methylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide: This compound has a benzamide group instead of an acetamide group, which may alter its biological activity and chemical reactivity.

    2-chloro-N-{5-[(2-methylpropyl)sulfanyl]-1,3,4-thiadiazol-2-yl}propionamide: This compound has a propionamide group, which may affect its solubility and pharmacokinetic properties.

Properties

IUPAC Name

2-chloro-N-[5-(2-methylpropylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3OS2/c1-5(2)4-14-8-12-11-7(15-8)10-6(13)3-9/h5H,3-4H2,1-2H3,(H,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTQJKVRCXNASH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=NN=C(S1)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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